2-chloro-1H-indene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEIRQWDSJIQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Detailed Reactivity Profiles of 2 Chloro 1h Indene Derivatives
Nucleophilic Substitution Reactions on Chlorinated Indene (B144670) Derivatives
Nucleophilic substitution reactions are fundamental transformations for modifying the indene core. The reaction pathway, whether SN1 or SN2, is influenced by the structure of the substrate, the nature of the nucleophile, and the reaction conditions. spcmc.ac.in
SN1 and SN2 Pathways
The SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms represent two distinct pathways for nucleophilic substitution. masterorganicchemistry.com The SN1 reaction is a stepwise process involving the formation of a carbocation intermediate, while the SN2 reaction is a concerted, single-step process. masterorganicchemistry.comdalalinstitute.com
For chlorinated indene derivatives, the choice between these pathways is dictated by several factors. Tertiary halides, for instance, are unreactive in SN2 reactions due to steric hindrance and instead favor the SN1 mechanism. spcmc.ac.in Conversely, primary halides generally favor the SN2 pathway. spcmc.ac.in The stability of the resulting carbocation is a crucial factor for the SN1 route; thus, substrates that can form stabilized carbocations are more likely to undergo this mechanism. spcmc.ac.in
The reactivity of compounds like 1H-Inden-2-amine, 2,3-dihydro-N-(3-chloropropyl)- is influenced by both the amine and chloroalkyl groups, allowing for reactivity typical of both amines and alkyl halides, which can undergo SN1 or SN2 reactions. ontosight.ai The synthesis of such compounds often involves the reaction of an amine with a chloroalkyl halide under conditions that promote nucleophilic substitution. ontosight.ai
| Factor | S | S |
| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary > Tertiary (unreactive) |
| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) |
| Rate Determining Step | Unimolecular | Bimolecular |
| Stereochemistry | Racemization | Inversion of configuration |
Regioselectivity in Nucleophilic Aromatic Substitution on Halogenated Indenes
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, including the benzene (B151609) ring of the indene system. wikipedia.org In halogenated indenes, the position of the halogen and the presence of other substituents on the aromatic ring significantly influence the regioselectivity of the substitution.
Electron-withdrawing groups positioned ortho or para to the halogen leaving group activate the ring for nucleophilic attack, favoring the SNAr mechanism. wikipedia.org For instance, in 2,4-dichloroquinazoline, a related heterocyclic system, nucleophilic substitution occurs preferentially at the 4-position due to the electronic properties of the ring system. mdpi.com DFT calculations have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com This regioselectivity is crucial in the synthesis of bioactive molecules.
The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov In some cases, particularly with electron-rich aromatic systems, a concerted mechanism may be favored. nih.gov The regioselectivity can also be influenced by steric effects and the nature of the nucleophile. stackexchange.com
Base-Promoted Elimination Reactions Involving Chlorinated Indenes
Base-promoted elimination reactions of chlorinated indenes are important for the synthesis of unsaturated indene derivatives. These reactions can proceed through different mechanisms, such as E1cB (Elimination Unimolecular conjugate Base) or E2 (Elimination Bimolecular).
The reaction of 1-(2-chloro-2-propyl)indene with these bases exclusively yields 1-isopropylideneindene. acs.org The choice between E1cB and E2 mechanisms can be borderline, and subtle changes in the substrate or reaction conditions can shift the pathway. researchgate.netacs.org For instance, the elimination reaction of a similar substrate with a different leaving group (acetate) was found to proceed through an irreversible E1cB mechanism. researchgate.net
| Base | Substrate | Product | Mechanism | Key Findings |
| Methoxide | 1-(2-chloro-2-propyl)indene | 1-isopropylideneindene | E2 | Large chlorine and deuterium (B1214612) kinetic isotope effects. acs.orgacs.org |
| Triethylamine (TEA) | 1-(2-chloro-2-propyl)indene | 1-isopropylideneindene | E2 | Very large chlorine isotope effect, indicating extensive C-Cl bond cleavage in the transition state. acs.orgacs.org |
| Pyridine | 1-(2-chloro-2-propyl)indene | - | Irreversible E1cB | Mechanistic change from E2 with stronger bases. researchgate.net |
Cycloaddition Reactions of Indene Derivatives
Cycloaddition reactions are powerful tools for constructing complex cyclic systems from indene derivatives. These reactions allow for the stereocontrolled formation of multiple new bonds and stereocenters.
[3+2] Cycloaddition Pathways
[3+2] cycloaddition reactions involving indene derivatives have been developed for the synthesis of various heterocyclic and carbocyclic compounds. These reactions typically involve a three-atom component reacting with a two-atom component.
One example is the copper-catalyzed reaction of α-aryldiazoesters with terminal alkynes, which provides a formal [3+2] cycloaddition route to indene derivatives. acs.orgnih.gov This reaction is proposed to proceed through a tandem sequence of alkyne insertion into a copper-carbenoid, intramolecular electrophilic attack on the aromatic ring, and subsequent isomerization. acs.org
Organocatalyzed enantioselective [3+2] cycloaddition reactions have also been reported. For instance, the reaction of 2-arylidene-1,3-indandiones with N-2,2-difluoroethylbenzothiophenone imines, catalyzed by a squaramide, affords dispiro[benzothiophenone-indandione-pyrrolidine]s with high yields and stereoselectivities. mdpi.com Similarly, the reaction between 2-arylidene-1,3-indanediones and isothiocyanatoindanones, also catalyzed by squaramide, yields thiodispiro[indene-pyrrolidine-indene]-trione compounds. mdpi.com
Theoretical studies, using molecular electron density theory, have been employed to understand the mechanism and selectivity of [3+2] cycloaddition reactions between substituted azomethine ylides and nitroalkenes. researchgate.net These studies help in predicting the regioselectivity and stereoselectivity of the reaction. researchgate.net
Asymmetric Cyclization Methodologies
The development of asymmetric cyclization methodologies is crucial for the synthesis of chiral indene derivatives, which are important scaffolds in natural products and pharmaceuticals. researchgate.netoaepublish.comresearchgate.net
A notable example is the palladium-catalyzed asymmetric (4+2) dipolar cyclization for the synthesis of chiral spiro-indenes. oaepublish.comresearchgate.net This method involves trapping π-allyl-Pd 1,4-dipoles with indene-involved ketenes, which are generated in situ from 1-diazonaphthalene-2(1H)-ones via visible light-induced Wolff rearrangement. oaepublish.comresearchgate.net This protocol is characterized by its mild reaction conditions and high enantio- and diastereoselectivities. oaepublish.comresearchgate.net
Another approach to chiral indenes is through the enantioselective functionalization of the indene ring itself. oaepublish.com This can be achieved through various catalytic asymmetric reactions. For instance, a catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a chiral N-triflyl phosphoramide (B1221513) as a Brønsted acid catalyst yields 1-aminoindenes with high enantioselectivity. rsc.org
Computational studies, particularly using Density Functional Theory (DFT), have become an invaluable tool in elucidating the mechanisms of these asymmetric reactions and in designing new, more effective catalysts and reaction protocols. researchgate.net
Oxidation and Reduction Pathways of Indene Systems
The indene core, a constituent of 2-chloro-1H-indene, is susceptible to both oxidation and reduction reactions, which can modify the cyclopentene (B43876) ring and the aromatic system. The specific outcomes are dependent on the reagents and conditions employed.
Oxidation of the indene system can proceed through several pathways. The allylic CH2 group of the indene structure is a common site for oxidation. For instance, in the presence of copper and tert-butyl hydroperoxide (TBHP), the allylic CH2 of indene can be oxidized to a carbonyl group (C=O). beilstein-journals.org Biocatalytic processes also offer routes to oxidized indene derivatives. Rhodococcus sp. strains, for example, can oxidize indene via a monooxygenase to (1S,2R)-indan oxide, which subsequently hydrolyzes to form diols like cis-(1S,2R)-indandiol and trans-(1R,2R)-indandiol. mit.edu Atmospheric oxidation, initiated by hydroxyl (OH) radicals in the presence of oxygen (O2) and nitrogen monoxide (NO), leads to the formation of oxygenated polycyclic aromatic hydrocarbons (OPAHs) such as hydroxyindene, indenone, and various ring-opened products like dialdehydes. researchgate.net
General oxidation of indane derivatives using agents like potassium permanganate (B83412) or chromium trioxide typically results in the formation of ketones or carboxylic acids. The specific products obtained from this compound would be influenced by the directing effects and electronic properties of the chlorine substituent, although detailed studies on this specific compound are not extensively documented.
Reduction reactions of the indene framework generally target the double bond of the five-membered ring. Indene derivatives can be reduced using common reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) to yield the corresponding reduced indane derivatives. For example, the reduction of a substituted indanone with sodium borohydride (NaBH4) can produce the corresponding indanol. acs.org Another specialized reduction involves the conversion of an amide group on an indenylacetic acid derivative to an amine using AlH₃·NMe₂Et. beilstein-journals.org Furthermore, electrochemical methods can initiate the reduction of aromatic aldehydes, which then facilitates the addition of indene to the aldehyde in a base-catalyzed chain reaction. researchgate.net
A summary of representative oxidation and reduction reactions for the indene system is provided in Table 1.
Table 1: Selected Oxidation and Reduction Reactions of Indene Systems
| Reaction Type | Reagent(s) | Substrate System | Product(s) |
|---|---|---|---|
| Oxidation | OH radicals, O₂, NO | Indene | Hydroxyindene, Indenone, Dialdehydes researchgate.net |
| Oxidation | Monooxygenase (Rhodococcus sp.) | Indene | (1S,2R)-Indan oxide, Indandiols mit.edu |
| Oxidation | Cu/TBHP | Indene | Indenone (oxidation at allylic CH₂) beilstein-journals.org |
| Reduction | NaBH₄ | Substituted Indanone | Substituted Indanol acs.org |
| Reduction | Electrochemical | Indene + Aromatic Aldehyde | Indenyl Carbinols researchgate.net |
C-H Activation and Functionalization in Indene Chemistry
Direct functionalization of carbon-hydrogen (C-H) bonds in the indene system represents a powerful strategy for synthesizing complex derivatives, bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov This approach enhances atom and step economy in chemical synthesis. mdpi.comrsc.org Transition metal catalysis is central to these transformations, with metals like palladium, rhodium, ruthenium, and cobalt being frequently employed. researchgate.netacs.orgacs.org
Achieving site-selectivity in molecules with multiple C-H bonds is a significant challenge in organic synthesis. acs.org In the indene framework, which contains several distinct C-H bonds on both the aromatic and cyclopentenyl rings, controlling the position of functionalization is crucial. The inherent reactivity of the substrate, influenced by both steric and electronic factors, can guide selectivity to some extent. nih.gov
For instance, research has focused on activating the C-6 C-H bond on the benzene ring of the indene system, which is considered a remote C-H bond. acs.org Palladium-catalyzed methods have been developed to achieve this, offering an alternative to multi-step syntheses for C-6 functionalized indenes. acs.org Similarly, C-H functionalization on the benzenoid ring of related heterocyclic systems like indoles has been a long-standing challenge, with recent progress demonstrating the feasibility of targeting these less reactive positions. researchgate.net The presence of a substituent like the chloro group in this compound would be expected to alter the electronic distribution and steric environment of the molecule, thereby influencing the regioselectivity of C-H activation, though specific studies on this derivative are limited.
To overcome challenges in regioselectivity, directing groups (DGs) are widely used to guide the transition metal catalyst to a specific C-H bond. researchgate.netnih.gov This strategy involves the temporary installation of a coordinating group that directs the catalyst to a nearby C-H bond, often in the ortho position, facilitating the formation of a stable metallacycle intermediate. acs.org However, strategies for activating more distant (meta and para) C-H bonds have also been developed. acs.org
A variety of directing groups have been successfully employed for the functionalization of indene and related aromatic systems.
Nitrile Templates: An aliphatic nitrile group has been used as an "end-on" directing template to achieve meta-C-H olefination of indene enoate esters under palladium catalysis. The geometry of the ester's double bond was found to be crucial for guiding the nitrile group to selectively activate the meta-C-H bond (C-6) of the indene's aromatic ring. acs.org
Weakly Coordinating Groups: Carbonyl groups, such as those in ketones and aldehydes, can act as weakly coordinating directing groups. acs.org A Cp*Co(III) catalyst has been used for the ortho-C-H activation of aromatic ketones, leading to annulation with α,β-unsaturated ketones to form indene derivatives. acs.org Similarly, ruthenium-catalyzed annulation of aromatic aldehydes with acrylates constructs the indene frame, proceeding through a weakly coordinating aldehyde-assisted C-H activation. researchgate.net
Heterocyclic Moieties: A dehydroproline moiety has been shown to act as a directing group in the Rh(III)-catalyzed selective activation of an aromatic C-H bond, leading to the synthesis of trifluoromethyl-containing spiro-[indene-proline] derivatives. mdpi.com
Transient Directing Groups: In some systems, transient directing groups are formed in situ and dissociate after the reaction, avoiding the need for separate installation and removal steps. For example, a transient imine directing group has been used for palladium-catalyzed β-C(sp³)–H activation. researchgate.net
N-Chloroamides: N-chloroamides can serve as a directing synthon for cobalt-catalyzed C-H activation at room temperature, enabling the synthesis of heterocycles like isoquinolones through coupling with alkynes. acs.org
Table 2 summarizes various directing group strategies used in the C-H functionalization of indene and related aromatic compounds.
Table 2: Examples of Directing Group-Assisted C-H Functionalization for Indene Synthesis
| Catalyst System | Directing Group | Functionalization Type | Position | Reference |
|---|---|---|---|---|
| Palladium(II) | Aliphatic Nitrile | Olefination | meta (C-6) | acs.org |
| Cp*Co(III) | Ketone (carbonyl) | Annulation | ortho | acs.org |
| Cp*Rh(III) | Dehydroproline | Annulation | Aromatic C-H | mdpi.com |
| Ruthenium(II) | Aldehyde (carbonyl) | Annulation | ortho | researchgate.net |
| Cobalt(III) | N-Chloroamide | Annulation | ortho | acs.org |
While these examples showcase the versatility of C-H activation in modifying the indene scaffold, the direct application to this compound remains an area for further investigation. The electronic-withdrawing nature of the chlorine atom at the C-2 position would likely influence the reactivity and selectivity of such transformations.
Strategic Functionalization and Derivatization of 2 Chloro 1h Indene for Advanced Chemical Synthesis
Introduction of Carbon-Carbon Bonds via Condensation and Alkylation Reactions
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. numberanalytics.com In the context of 2-chloro-1H-indene, condensation and alkylation reactions are powerful tools for introducing new carbon-based functionalities.
Condensation reactions, such as the Knoevenagel condensation, involve the reaction of an active methylene (B1212753) group with an aldehyde or ketone. While direct examples involving this compound are not prevalent in the provided literature, the analogous 4-chloro-1H-indene-1,3(2H)-dione readily undergoes this reaction to form α,β-unsaturated carbonyl compounds. This suggests the potential for similar reactivity with this compound under appropriate basic conditions, which would deprotonate the C1 position to generate a nucleophilic indenyl anion.
Alkylation reactions provide another avenue for C-C bond formation. These reactions typically involve the nucleophilic attack of an enolate or a similar carbanion on an alkyl halide. vanderbilt.edu For this compound, treatment with a strong base could generate the corresponding indenyl anion, which could then react with various alkyl halides to introduce alkyl chains at the C1 position. The success of such reactions often depends on the choice of base and solvent to control regioselectivity and prevent side reactions. vanderbilt.edu
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have become indispensable methods for C-C bond formation. chemistry.coachorganic-chemistry.org These reactions could potentially be applied to this compound. For instance, a Suzuki coupling could involve the reaction of a boronic acid derivative of this compound with an aryl or vinyl halide, or conversely, the reaction of this compound itself with an organoboron reagent in the presence of a palladium catalyst. organic-chemistry.org This would enable the introduction of aryl or vinyl substituents onto the indene (B144670) framework.
Diazo Transfer Reactions for Indene Modifications
Diazo transfer reactions are a valuable method for introducing a diazo group (=N₂) into a molecule, creating a versatile intermediate for further synthetic transformations. nih.gov This reaction typically involves the treatment of a compound with an active methylene group with a diazo transfer agent, such as a sulfonyl azide (B81097), in the presence of a base. jazanu.edu.sa
For indene derivatives, particularly those with acidic protons, this reaction can be quite effective. For instance, 1,3-indandione (B147059) readily undergoes diazo transfer to form 2-diazo-1,3-indanedione. jazanu.edu.sa While direct diazo transfer onto the C1 position of this compound is not explicitly detailed, the principle suggests its feasibility given the acidity of the C1 protons. The resulting 2-chloro-1-diazo-1H-indene would be a highly reactive species, capable of undergoing various subsequent reactions such as cycloadditions and insertions to generate more complex molecular structures. nih.govjazanu.edu.sa
The analogous compound, 4-chloro-1H-indene-1,3(2H)-dione, can be converted into diazo derivatives, which serve as valuable intermediates for synthesizing more complex structures.
Electrophilic Substitution on the Indene Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic system, leading to the substitution of a hydrogen atom. masterorganicchemistry.com In the case of this compound, the benzene (B151609) portion of the molecule is susceptible to electrophilic attack.
Common electrophilic substitution reactions include:
Halogenation: Introduction of another halogen atom (e.g., Br, Cl) onto the aromatic ring using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). libretexts.org
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. vulcanchem.com
The regioselectivity of these reactions on this compound would be influenced by both the electronic effects of the chloro substituent and the fused ring system. For instance, bromination of 4-chloro-1-indanone, a related compound, occurs on the cyclopentanone (B42830) ring, highlighting the competitive reactivity within the indene framework. ajol.info
Chiral Functionalization and Stereoselective Transformations
The synthesis of chiral indene derivatives is of significant interest due to their prevalence in biologically active molecules and natural products. oaepublish.com The strategic functionalization of this compound can be directed towards the creation of stereocenters with high levels of enantiomeric and diastereomeric control.
Enantioselective Synthesis of Chiral Indene Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies can be employed to achieve this, often involving the use of chiral catalysts or auxiliaries.
One approach is the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, which can be used to form chiral 1-aminoindenes with high enantioselectivity. rsc.org While this method doesn't start from this compound, it demonstrates a powerful strategy for creating chiral indene cores.
Another strategy involves the direct enantioselective functionalization of the indene ring. oaepublish.com This could involve reactions such as asymmetric hydrogenation or cycloadditions catalyzed by chiral transition metal complexes. For example, rhodium-catalyzed asymmetric intramolecular 1,4-addition has been used to synthesize chiral 3-aryl-1-indanones with excellent enantioselectivities. organic-chemistry.org
The development of chiral spiro-indenes has been achieved through palladium-catalyzed asymmetric (4+2) dipolar cyclization, yielding products with high enantio- and diastereoselectivities. oaepublish.com
| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| BINOL-derived chiral N-triflyl phosphoramide (B1221513) | Asymmetric iminium ion cyclization | 1-Aminoindenes | High | rsc.org |
| Rhodium/MonoPhos | Asymmetric intramolecular 1,4-addition | 3-Aryl-1-indanones | Excellent | organic-chemistry.org |
| Palladium/Chiral Ligand | Asymmetric (4+2) dipolar cyclization | Chiral spiro-indenes | Up to 97% | oaepublish.com |
Diastereoselective Control in Indene Reactions
Diastereoselective reactions aim to control the formation of one diastereomer over others when multiple stereocenters are created. This is crucial for synthesizing complex molecules with specific three-dimensional arrangements.
In the context of indene chemistry, diastereoselectivity can be achieved in various reactions. For example, the DABCO-catalyzed [3+2] annulation of isatin (B1672199) ketimines with indene derivatives can form spirooxindoles with excellent diastereoselectivity. Similarly, the reaction of 1H-indene with certain reagents can lead to the formation of diazides with a diastereomeric ratio that can be influenced by the reaction conditions. colab.ws
Palladium-catalyzed asymmetric alkylations have been shown to construct 1,3-stereocenters with both axial and central chirality, demonstrating a high level of diastereocontrol. mdpi.com Furthermore, the synthesis of chiral spiro-indenes via palladium-catalyzed asymmetric (4+2) dipolar cyclization also exhibits high diastereoselectivities. oaepublish.com
| Reaction | Reactants | Product | Diastereomeric Ratio (dr) | Reference |
| [3+2] Annulation | Isatin ketimines and indene derivatives | Spirooxindoles | >99:1 | |
| Diazide formation | 1H-indene | Diazide | Up to 10:1 | colab.ws |
| Asymmetric Alkylation | β-ketoesters and allenylic carbonates | Indanone derivatives | Up to 12:1 | mdpi.com |
| Asymmetric (4+2) Dipolar Cyclization | Vinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-ones | Chiral spiro-indenes | Up to 19:1 | oaepublish.com |
Boron-Functionalized Indene Synthesis
The introduction of a boron functional group onto the indene scaffold opens up a vast array of synthetic possibilities, as organoboron compounds are exceptionally versatile intermediates in organic synthesis, most notably in Suzuki cross-coupling reactions. researchgate.net
A selective, metal-free synthesis of boron-functionalized indenes can be achieved via the BCl₃-mediated cyclization of ortho-alkynylstyrenes. acs.org This method allows for precise control over the formation of either borylated indenes or benzofulvenes by adjusting the reaction conditions. The resulting borylated indenes can then be used in a variety of C-B bond derivatization reactions, demonstrating the synthetic utility of this methodology. acs.org
The reaction of o-alkynylstyrenes with BCl₃ at 0 °C, followed by treatment with pinacol (B44631) and triethylamine, yields diverse borylated indenes with substituents of varying electronic and steric nature. acs.org This approach has been successfully applied to the synthesis of various functionalized indenes, highlighting its broad scope.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 1h Indene and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of newly synthesized or isolated compounds, including halogenated indenes like 2-chloro-1H-indene. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental composition.
For this compound (C₉H₇Cl), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ³⁵Cl). A key feature in the mass spectrum of a monochlorinated compound is the characteristic isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Consequently, the mass spectrum will exhibit two main molecular ion peaks: the [M]⁺ peak corresponding to the molecule containing ³⁵Cl, and the [M+2]⁺ peak for the molecule with ³⁷Cl, with their intensities reflecting this natural abundance ratio.
The high accuracy of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental formulas. For instance, while other combinations of atoms might result in a nominal mass of 150, only the specific elemental composition of C₉H₇Cl will match the precisely measured mass, providing strong evidence for the compound's identity. This technique is routinely used in the characterization of new indene (B144670) derivatives synthesized through various catalytic methods. researchgate.netrsc.org Recent studies on halogenated flame retardants and other complex halogenated molecules further underscore the power of GC-HRMS in identifying and confirming the structures of such compounds in various matrices. researchgate.netnih.gov
Below is a data table illustrating the theoretical HRMS data for this compound.
| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |
| [C₉H₇³⁵Cl]⁺ | ¹²C₉ ¹H₇ ³⁵Cl | 150.0236 | 100 |
| [C₉H₇³⁷Cl]⁺ | ¹²C₉ ¹H₇ ³⁷Cl | 152.0207 | ~32 |
This table presents the calculated theoretical values. An experimental HRMS analysis would yield measured values that are compared against these theoretical masses for formula confirmation.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful form of chiroptical spectroscopy used to determine the absolute configuration of chiral molecules in solution. unipi.itmdpi.com
The parent compound, this compound, is achiral and therefore does not exhibit an ECD spectrum. However, many of its derivatives, which are of significant interest in synthetic and medicinal chemistry, can be chiral. Chirality is often introduced by substitution at the C1 position of the indene ring, creating a stereocenter. For example, a derivative like 1-alkyl-2-chloro-1H-indene would exist as a pair of enantiomers.
The absolute configuration of such chiral indene derivatives can be assigned by comparing their experimental ECD spectra with spectra predicted by quantum chemical calculations. science.govresearchgate.net The process involves:
Generating plausible 3D structures for both enantiomers (e.g., R and S configurations).
Performing computational calculations (often using Time-Dependent Density Functional Theory, or TD-DFT) to predict the theoretical ECD spectrum for each enantiomer. researchgate.net
Comparing the experimentally measured ECD spectrum with the calculated spectra. A match in the pattern of positive and negative Cotton effects allows for the unambiguous assignment of the absolute stereochemistry of the enantiomer under investigation. chiralabsxl.com
The ECD spectrum of one enantiomer will be a mirror image of the other. chiralabsxl.com This principle is fundamental to stereochemical assignment. For complex molecules with multiple chiral centers, including various indene and indane natural products, the combination of experimental ECD and computational analysis is a crucial and often definitive method for structural elucidation. researchgate.netscispace.com The development of stereodynamic probes that generate a distinct ECD output upon interaction with a chiral substrate has further expanded the application of this technique. rsc.org
Below is a hypothetical data table illustrating how ECD data could be presented for a chiral derivative, such as (R)- and (S)-1-methyl-2-chloro-1H-indene.
| Enantiomer | Experimental ECD Maximum (λ, nm) | Sign of Cotton Effect | Assigned Absolute Configuration |
| Enantiomer A | ~285 | Positive (+) | R (based on comparison with calculation) |
| Enantiomer B | ~285 | Negative (-) | S (based on mirror-image spectrum) |
This table is illustrative. The exact wavelength (λ) and sign of the Cotton effect depend on the specific chromophores and their spatial arrangement in the actual molecule.
Applications of 2 Chloro 1h Indene As a Versatile Building Block in Complex Organic Synthesis
Precursor for the Synthesis of Heterocyclic Compounds
There is limited direct evidence of 2-chloro-1H-indene being widely used as a precursor for the synthesis of a broad range of heterocyclic compounds. While the indene (B144670) moiety is a core component of many heterocyclic systems, such as indenoisoquinolines and dihydrobenzindenothiazines, synthetic routes described in the literature often start from other precursors. For instance, the synthesis of certain indenoisoquinolines, which are investigated for their potent anticancer activities, has been achieved through the condensation of Schiff bases with homophthalic anhydrides. gu.se Similarly, the synthesis of a dihydrobenz[b]indeno[1,2-e] Current time information in Bangalore, IN.vulcanchem.comthiazine was accomplished through the addition of 2-nitrobenzenesulphenyl chloride to indene, followed by reduction and intramolecular cyclization, rather than starting with a pre-chlorinated indene. tandfonline.comtandfonline.com
In a highly specialized total synthesis of the natural product Sporolide B, a complex chloroindene derivative was synthesized and utilized in an intramolecular hetero [4+2] cycloaddition reaction. nih.gov However, this represents a specific use case rather than a general application as a versatile starting material.
Role in the Construction of Advanced Pharmaceutical Intermediates
The role of this compound in the construction of advanced pharmaceutical intermediates is not well-established in available research. Investigations into pharmaceutically active molecules containing a chloro-indene core often specify other isomers. For example, intermediates for potential GABA receptor binders, such as (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine, are synthesized from 4-chloro-1-indanone. researchgate.netajol.info Likewise, a key intermediate for the oxadiazine insecticide, (S)-indoxacarb, is a 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene derivative. rsc.orggoogle.com
While indene derivatives are of significant interest in medicinal chemistry, the specific contribution of the 2-chloro isomer as a building block for pharmaceuticals remains largely undocumented.
Integration into Materials Science Applications
The direct use of this compound as a precursor for organic photovoltaic (OPV) materials is not described in the surveyed literature. The field of non-fullerene acceptors (NFAs) for OPVs frequently utilizes complex molecules based on an indene or indenedione scaffold. While these molecules sometimes incorporate halogen atoms, including chlorine, to modulate their electronic properties, they are typically large, multi-ring systems. The starting materials for these complex NFAs are not reported to be simple this compound.
Research on the polymerization of indene typically focuses on the parent compound, indene, which can undergo cationic polymerization. There is no significant body of work describing the use of this compound as a monomeric precursor for polymer synthesis. While studies have explored the photocycloaddition reactions of 2-chloroindene, this does not extend to its application in creating polymers.
Ligand Precursors for Metal Complexes
The synthesis of ligands for metal complexes based on the indene skeleton, such as indenyl-based phosphine (B1218219) ligands, generally starts from the un-substituted indene molecule. For example, hydrophosphination of indene is a known method for creating such ligands. researchgate.net Other approaches involve using 2-bromo-1H-indene in palladium-catalyzed Suzuki coupling reactions to produce 2-arylindenes, which then serve as ligands. rsc.orgresearchgate.net No specific methods detailing the conversion of this compound into ligands for metal complexes were found.
Strategic Synthon in Multi-Step Synthetic Pathways
As a vinyl chloride, this compound possesses potential for use in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental in multi-step synthetic pathways. numberanalytics.comwikipedia.orgslideshare.net However, specific examples and detailed research findings for the application of this compound in these reactions are scarce, with studies often favoring the more reactive 2-bromo-1H-indene for such transformations. rsc.orgresearchgate.net
One study noted a specific reactivity of 2-chloroindene, where attempts at metallation with lithium resulted in reaction at the C3 methylene (B1212753) group to form 2-chloroindene-3-carboxylic acid, rather than substitution at the chloro-substituted C2 position. researchgate.net This highlights its potential as a synthon for introducing functionality at the C3 position while retaining the chlorine atom at C2.
Emerging Research Directions and Future Perspectives in 2 Chloro 1h Indene Chemistry
Development of Novel Catalytic Systems for Indene (B144670) Functionalization
The presence of the chloro-substituent on the 2-chloro-1H-indene ring makes it an ideal candidate for a variety of catalytic cross-coupling reactions. Research in this area is focused on developing more efficient, selective, and robust catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds.
One of the most significant areas of development is the use of transition metal catalysis. Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, are well-established for the functionalization of aryl halides and can be applied to this compound. rsc.orgacs.org Recent advancements focus on creating catalysts that operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope. For instance, gold-catalyzed cascade C-H functionalization and cyclization reactions have been developed to synthesize complex indene derivatives. rsc.orgrsc.org
Furthermore, the direct C-H activation of the indene scaffold is a rapidly growing field that offers a more atom-economical approach to functionalization. nih.govresearchgate.net Ruthenium(II)-catalyzed C-H activation and annulation reactions have been successfully employed to create spiro[indene-proline] derivatives from related structures. nih.gov While these methods are not yet specifically reported for this compound, they represent a promising future direction for its derivatization.
The development of catalysts based on abundant and inexpensive first-row transition metals like cobalt and zinc is also a key trend. uva.nlrsc.org These metals offer a more sustainable alternative to precious metals like palladium and rhodium. A cobalt-carbene radical approach has been shown to be effective for the synthesis of substituted 1H-indenes, and a zinc-amide compound has been demonstrated as a multitasking catalyst for the alk(en)ylation of indenes. uva.nlrsc.org
| Catalyst System | Reaction Type | Substrate Class | Key Advantages |
| Palladium Complexes | Heck, Sonogashira | Aryl Halides | Well-established, high yields |
| Gold(I) Complexes | C-H Functionalization/Cyclization | o-alkynylaryl α-diazoesters | High chemo- and site-selectivity, mild conditions rsc.orgrsc.org |
| Ruthenium(II) Complexes | C-H Activation/Annulation | Phenyl-pyrroline-carboxylates | High functional group tolerance, scalability nih.gov |
| Cobalt-Porphyrin Complexes | Radical Carbene Cyclization | Diazo compounds | Use of abundant metals, sustainable uva.nl |
| Zinc-Amide Complexes | Alk(en)ylation | Alcohols | Green alkylating agent, mild conditions rsc.org |
Integration of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for indene derivatives. This includes the use of environmentally benign solvents, the development of catalyst recycling methods, and the improvement of atom economy.
A significant advancement is the use of water as a reaction medium. Pd-catalyzed double Heck reactions have been successfully performed "on water" under aerobic conditions to produce substituted indenes, showcasing the potential for greener synthesis. rsc.org The use of other green solvents like ethanol (B145695), polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) is also being explored. nih.govnih.govmdpi.com For instance, the synthesis of indenopyrimidine derivatives has been achieved in ethanol using a recyclable silver-on-zirconia catalyst. nih.gov The use of deep eutectic solvents, such as a choline (B1196258) chloride/urea mixture, has been shown to be effective for certain reactions involving indene precursors. mdpi.com
Microwave-assisted synthesis is another green technique being applied to the production of indanone precursors, which can be converted to indenes. This method can significantly reduce reaction times and energy consumption. beilstein-journals.org Furthermore, the development of reusable heterogeneous catalysts, such as metal complexes immobilized on silica (B1680970) supports like MCM-41, is a key strategy for making the synthesis of indene derivatives more sustainable. mdpi.com
| Green Chemistry Approach | Specific Method/Solvent | Reaction Example | Key Benefit |
| Benign Solvents | Water | Pd-catalyzed double Heck reaction rsc.org | Reduced environmental impact, low cost |
| Ethanol | Synthesis of indenopyrimidine derivatives nih.gov | Renewable, biodegradable | |
| Deep Eutectic Solvents | Synthesis of indeno[2,1-c]quinolines nih.gov | Low volatility, recyclable | |
| Energy Efficiency | Microwave-assisted synthesis | Intramolecular Friedel–Crafts acylation beilstein-journals.org | Reduced reaction times, lower energy use |
| Recyclable Catalysts | Ag₂O on ZrO₂ | Multicomponent synthesis of indenopyrimidines nih.gov | Catalyst can be recovered and reused |
| Metal complexes on MCM-41 | Cross-coupling reactions mdpi.com | Improved catalyst stability and reusability |
Exploration of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique pathways for the functionalization of organic molecules, often under mild conditions and with high selectivity. These techniques are beginning to be applied to the synthesis and modification of indenes.
Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. acs.orgnih.gov While specific applications to this compound are still emerging, the general principles have been demonstrated for the indene scaffold. For example, photoredox catalysts have been used in the photoreactions of indene with various partners. mdpi.comresearchgate.net The photochemical activation of iodine azide (B81097) has been used for the radical bisazidation of indene. nih.govd-nb.inforesearchgate.net These methods hold promise for the direct functionalization of the double bond in this compound.
Electrochemical synthesis provides an alternative, reagent-free method for driving redox reactions. The electrochemical oxidation of catechols in the presence of 1,3-indandione (B147059) derivatives has been used to synthesize new indene derivatives. nih.govresearchgate.net This approach could potentially be adapted for the functionalization of this compound. Furthermore, the electrochemical synthesis of polymers containing indene units has been demonstrated, opening up possibilities for creating novel electroactive materials. rsc.org
| Transformation Type | Method | Reaction Example | Potential Application to this compound |
| Photochemical | Photoredox Catalysis | Photoreactions of indene mdpi.comresearchgate.net | C-H functionalization, addition reactions |
| Photochemical Activation | Radical bisazidation of indene nih.govd-nb.info | Functionalization of the double bond | |
| Electrochemical | Anodic Oxidation | Synthesis of indene derivatives from catechols nih.govresearchgate.net | Introduction of new substituents |
| Electropolymerization | Synthesis of poly(thienylpyrrole) derivatives with indene units rsc.org | Creation of electroactive polymers |
Advanced Applications in Targeted Material Design
The unique electronic and structural properties of the indene core make it a valuable component in the design of advanced materials. researchgate.net Functionalization of the indene skeleton, including through the introduction of a chlorine atom, allows for the fine-tuning of these properties for specific applications in organic electronics and polymer science.
Indene derivatives are being explored as building blocks for organic semiconductors. rsc.org For example, indacenodithiophene (IDT), a ladder-type polymer building block, has shown great promise in organic solar cells and field-effect transistors. nii.ac.jp The introduction of electron-withdrawing groups, such as those that could be derived from a chloro-substituent, can modulate the electronic properties of these materials. rsc.org Fullerene derivatives incorporating indene units have been designed as electron-transporting materials for perovskite solar cells. acs.org
In polymer chemistry, indene derivatives can be used as monomers or as functional additives. The ability to polymerize indene and its derivatives can lead to materials with interesting thermal and optical properties. The functionalization of indene allows for the creation of polymers with tailored characteristics for applications ranging from specialty coatings to advanced optical materials. Dihydroindenofluorenes, which are built on a terphenyl backbone, are another class of indene-based materials that have shown high efficiency in organic light-emitting diodes (OLEDs). rsc.org
| Application Area | Material Type | Specific Example | Role of Indene Derivative |
| Organic Electronics | Organic Semiconductors | Dihydroindenofluorenes (DHIFs) rsc.org | Core building block for OLEDs |
| Electron-Transporting Materials | Indene-C₆₀ bisadduct (ICBA) acs.orgresearchgate.net | Component in perovskite solar cells | |
| Donor-Acceptor Polymers | Indacenodithiophene (IDT)-based polymers nii.ac.jp | Planar, electron-rich donor unit | |
| Polymer Science | Specialty Polymers | Polyindenes | Monomer for polymers with specific thermal/optical properties |
| Functional Dyes | Heptamethine cyanines with indene units chinesechemsoc.org | Component in near-infrared emitting dyes |
Q & A
Q. What synthetic routes are recommended for preparing 2-chloro-1H-indene with high purity, and how can its structural identity be confirmed?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation or halogenation of indene derivatives. For example, chlorination of 1H-indene using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions at 0–5°C can yield this compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Structural confirmation requires ¹H/¹³C NMR (to identify aromatic protons and carbons) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Ensure purity (>95%) via gas chromatography (GC) or HPLC .
Q. How can researchers assess the stability of this compound under different experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via UV-Vis spectroscopy (for absorbance shifts) and TLC/HPLC to track byproduct formation. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures. Storage recommendations include inert atmospheres (argon) and amber vials to prevent photodegradation .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) incorporating exact exchange (e.g., Becke’s 1993 functional ) and Lee-Yang-Parr (LYP) correlation provides accurate electronic structure predictions. Use a basis set like 6-311++G(d,p) for geometry optimization and vibrational frequency analysis. For reaction mechanisms (e.g., electrophilic substitution), apply intrinsic reaction coordinate (IRC) calculations to map transition states. Solvent effects can be modeled via polarizable continuum models (PCM) .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with the SHELX suite is ideal for resolving bond angles, torsion angles, and packing interactions. Key steps:
- Grow high-quality crystals via slow evaporation (e.g., dichloromethane/hexane).
- Collect data at low temperature (100 K) to minimize thermal motion.
- Refine structures using SHELXL , incorporating anisotropic displacement parameters for heavy atoms. Validate via R-factor (<5%) and CCDC deposition .
Q. How should researchers address discrepancies in spectroscopic data for this compound across literature sources?
- Methodological Answer : Perform a meta-analysis of existing data, focusing on solvent effects, instrument calibration, and sample purity. Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. For conflicting computational predictions, compare results across multiple functionals (e.g., M06-2X , ωB97XD ) and benchmark against experimental data. Publish raw spectra and computational input files in supplementary materials to enhance reproducibility .
Data Contradiction and Reproducibility
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer :
- Document detailed synthetic protocols (molar ratios, reaction times, purification steps) adhering to Beilstein Journal guidelines .
- Use certified reference materials (CRMs) for instrument calibration.
- Share CIF files for crystallographic data and raw spectroscopic data in public repositories (e.g., Zenodo).
- For computational studies, provide Gaussian input/output files and Cartesian coordinates of optimized structures .
Research Design
Q. How to design experiments to explore the catalytic applications of this compound in cross-coupling reactions?
- Methodological Answer :
- Objective : Optimize Suzuki-Miyaura coupling using Pd catalysts.
- Variables : Vary ligands (e.g., PPh₃ vs. XPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF).
- Analytics : Monitor reaction progress via GC-MS and isolate products via flash chromatography.
- Kinetics : Use in situ FTIR or NMR to track intermediate formation.
- Computational Support : Calculate activation energies for proposed mechanisms using DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
